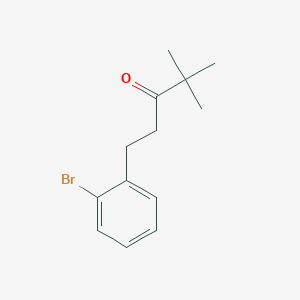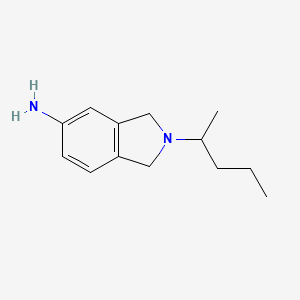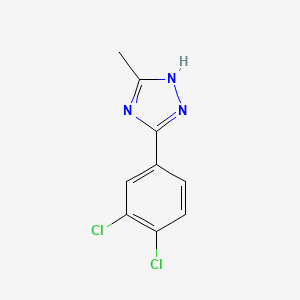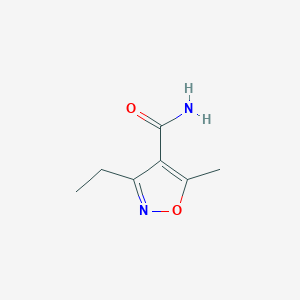
3-Bromo-5-fluoropiridin-2-ol
Descripción general
Descripción
3-Bromo-5-fluoropyridin-2-OL is a chemical compound with the molecular formula C5H3BrFNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoropyridin-2-OL consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a hydroxyl group at the 2nd position .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-fluoropyridin-2-OL include a molecular weight of 192.0 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the available data.Aplicaciones Científicas De Investigación
Farmacología
3-Bromo-5-fluoropiridin-2-ol: es un compuesto valioso en farmacología debido a su potencial como bloque de construcción para la síntesis de diversas moléculas farmacológicamente activas. Su estructura halogenada lo convierte en un candidato para crear compuestos con actividad biológica mejorada, que se pueden utilizar en el desarrollo de nuevos medicamentos .
Ciencia de Materiales
En la ciencia de materiales, la utilidad de este compuesto radica en su potencial para modificar las propiedades superficiales de los materiales. Se puede utilizar para introducir grupos funcionales que contienen flúor, que pueden alterar la hidrofobicidad y la durabilidad de las superficies de los materiales .
Síntesis Química
This compound: sirve como un intermedio versátil en la síntesis orgánica. Puede participar en diversas reacciones químicas, como el acoplamiento de Suzuki, para crear moléculas complejas para futuras investigaciones y aplicaciones industriales .
Bioquímica
En bioquímica, este compuesto se puede utilizar para estudiar la inhibición enzimática y la unión al receptor debido a su similitud estructural con las moléculas biológicas basadas en piridina. Puede actuar como un análogo de los compuestos que ocurren naturalmente, ayudando a dilucidar las vías bioquímicas .
Ciencia ambiental
El papel de This compound en la ciencia ambiental podría implicar el estudio de sus productos de degradación y su impacto en el medio ambiente. Comprender su descomposición puede ayudar a evaluar los riesgos ambientales asociados con su uso en diversas industrias .
Química Analítica
Analíticamente, This compound se puede utilizar como estándar o reactivo en métodos cromatográficos y análisis espectroscópico. Sus propiedades químicas distintas permiten su uso en la calibración de instrumentos analíticos y el desarrollo de nuevas técnicas analíticas .
Aplicaciones Industriales
Industrialmente, este compuesto encuentra aplicaciones en la síntesis de agroquímicos y productos farmacéuticos. Su reactividad con varios reactivos orgánicos e inorgánicos lo convierte en un componente valioso en la producción de una amplia gama de productos químicos industriales .
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which 3-bromo-5-fluoropyridin-2-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of herbicides and insecticides .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence various biochemical pathways .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties, which can result in various molecular and cellular effects .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-fluoropyridin-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as adenine deaminase, which is crucial for purine metabolism . The compound’s interaction with adenine deaminase can inhibit the enzyme’s activity, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, 3-Bromo-5-fluoropyridin-2-OL may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 3-Bromo-5-fluoropyridin-2-OL on cells are diverse and depend on the cell type and context. In lymphoid cells, for example, the compound’s inhibition of adenine deaminase can lead to selective depletion of CD26+ lymphocytes . This depletion can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, 3-Bromo-5-fluoropyridin-2-OL may influence other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoropyridin-2-OL exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of adenine deaminase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, 3-Bromo-5-fluoropyridin-2-OL prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine and its derivatives. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-fluoropyridin-2-OL can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromo-5-fluoropyridin-2-OL is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoropyridin-2-OL in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects by selectively targeting specific enzymes and pathways. At higher doses, 3-Bromo-5-fluoropyridin-2-OL can cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at certain dosage levels.
Metabolic Pathways
3-Bromo-5-fluoropyridin-2-OL is involved in several metabolic pathways, primarily related to purine metabolism. The compound’s interaction with adenine deaminase plays a crucial role in these pathways, affecting the levels of purine nucleotides and their derivatives . Additionally, 3-Bromo-5-fluoropyridin-2-OL may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-fluoropyridin-2-OL is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-Bromo-5-fluoropyridin-2-OL can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoropyridin-2-OL is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
3-bromo-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHUCWCSEZGVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654560 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-94-4 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)


![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
